molecular formula C29H24N2O5 B11359827 5-(3,4-dimethylphenyl)-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11359827
M. Wt: 480.5 g/mol
InChI Key: ADHSGJRMCYYYCW-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a benzofuran moiety, an oxazole ring, and multiple aromatic substituents, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like an acyl chloride under acidic conditions.

    Oxazole Ring Construction: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: The final compound is often assembled through a series of coupling reactions, such as Suzuki-Miyaura coupling, to attach the various aromatic groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions of the dimethylphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation reagents like bromine or chlorine, often in the presence of a Lewis acid catalyst, can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features can be optimized to improve pharmacokinetic properties and target specificity, making it a candidate for therapeutic development.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity. It might also find applications in the development of sensors or electronic devices.

Mechanism of Action

The mechanism by which 5-(3,4-dimethylphenyl)-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The compound’s aromatic rings and heterocyclic structures can facilitate these interactions by fitting into specific binding sites and forming non-covalent interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxamide:

    N-{2-[(4-Ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide: Similar but without the dimethylphenyl group, potentially altering its chemical and biological properties.

Uniqueness

The unique combination of the benzofuran, oxazole, and multiple aromatic substituents in 5-(3,4-dimethylphenyl)-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide provides a distinct set of properties that can be leveraged in various applications. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C29H24N2O5/c1-4-34-21-13-11-19(12-14-21)27(32)28-26(22-7-5-6-8-24(22)35-28)30-29(33)23-16-25(36-31-23)20-10-9-17(2)18(3)15-20/h5-16H,4H2,1-3H3,(H,30,33)

InChI Key

ADHSGJRMCYYYCW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC(=C(C=C5)C)C

Origin of Product

United States

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